N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Compounds with structures similar to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been synthesized and evaluated for their biological activities. One study involved the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety, revealing their inhibitory potential against enzymes like lipoxygenase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, as well as antibacterial properties against various bacterial strains (Irshad et al., 2016). These findings indicate the compound's potential in designing drugs with multiple therapeutic targets.
Antioxidant Properties
Another study evaluated the antioxidant effects of different groups in the 2,6-positions of new 4-ethoxy-phenols, which are structurally related to the target compound. This research found that most of the molecules displayed high antioxidant activity, suggesting the potential of these compounds in developing antioxidant therapies (Rubio-Cortés et al., 2021).
Enzyme Inhibition for Drug Development
The enzyme inhibitory activity of sulfonamide derivatives is a critical area of research. For instance, a study on sulfonamides possessing a 1,4-benzodioxane nucleus revealed moderate to high activity against enzymes like BChE, AChE, and lipoxygenase, with promising antimicrobial activities. This suggests the utility of these compounds in developing enzyme inhibitors with therapeutic applications (Irshad et al., 2019).
Environmental Degradation of Sulfonamides
In environmental studies, the degradation pathways of sulfonamides have been explored to understand their persistence and potential impact. A novel microbial strategy involving ipso-hydroxylation and subsequent fragmentation was identified for the degradation of sulfonamide antibiotics, highlighting an unusual pathway for eliminating these persistent compounds from the environment (Ricken et al., 2013).
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-28-16-4-2-15(3-5-16)18-7-9-21(25)24(23-18)11-10-22-31(26,27)17-6-8-19-20(14-17)30-13-12-29-19/h2-9,14,22H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRQYAYRFAVGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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